molecular formula C16H26N2O5 B1521814 tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate CAS No. 1082503-29-4

tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate

Cat. No.: B1521814
CAS No.: 1082503-29-4
M. Wt: 326.39 g/mol
InChI Key: ONWFLYXEMSFXON-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate is a chiral carbamate-protected amine that serves as a critical synthetic intermediate in organic chemistry and pharmaceutical research. Compounds of this structural class, featuring a tert-butoxycarbonyl (Boc) protecting group on an amine functionality, are fundamental building blocks in the multi-step synthesis of complex bioactive molecules . The presence of the 3,4,5-trimethoxyphenyl moiety is a significant structural feature, as this substituent is found in a range of pharmacologically active agents, suggesting this intermediate has high potential value in medicinal chemistry exploration. The primary research application of this intermediate is its use in the synthesis of novel chemical entities, particularly as a precursor for more advanced active pharmaceutical ingredients (APIs). Similar Boc-protected intermediates are utilized in the production of therapeutic agents such as the anticoagulant Edoxaban and the antidiabetic drugs Linagliptin and Alogliptin . In laboratory processes, the Boc group is highly valued for its stability under a variety of reaction conditions and its susceptibility to mild acidolytic deprotection, allowing for the clean regeneration of the free amine group in later synthetic stages. This compound is intended for Research Use Only (RUO) and is a crucial reagent for chemists working in drug discovery, process chemistry, and the development of new synthetic methodologies. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can leverage this high-purity intermediate to efficiently construct sophisticated molecular architectures, accelerating projects in early-stage R&D and scale-up synthesis.

Properties

IUPAC Name

tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c1-16(2,3)23-15(19)18-11(9-17)10-7-12(20-4)14(22-6)13(8-10)21-5/h7-8,11H,9,17H2,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWFLYXEMSFXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amine Protection via Boc Group Introduction

  • The primary amine precursor is treated with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
  • This reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, resulting in the formation of the tert-butyl carbamate protecting group.
  • The reaction is typically conducted at room temperature under inert atmosphere to avoid moisture sensitivity.

Introduction of the 3,4,5-Trimethoxyphenyl Group

  • The 3,4,5-trimethoxyphenyl moiety can be introduced via Suzuki coupling or other palladium-catalyzed cross-coupling reactions.
  • For example, a halogenated aromatic carbamate intermediate (such as a bromophenyl carbamate) undergoes Suzuki coupling with 3,4,5-trimethoxyphenyl boronic acid in the presence of a palladium catalyst, base (e.g., sodium carbonate), and a solvent mixture like tetrahydrofuran (THF) and water.
  • This step allows selective installation of the trimethoxyphenyl group at the desired position.

Formation of the 2-Aminoethyl Side Chain

  • The aminoethyl side chain can be introduced via reduction of a nitro precursor to the corresponding amine.
  • For instance, a nitro-substituted carbamate intermediate is reduced using hydrazine hydrate (N2H4·H2O) in methanol under reflux conditions.
  • This reduction converts the nitro group to an amino group, completing the aminoethyl functionality.

Final Coupling to Form the Target Carbamate

  • The amino-substituted intermediate is then coupled with appropriate carboxylic acids or acid derivatives using coupling reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU).
  • The reaction is performed in a polar aprotic solvent like dimethylformamide (DMF) with a base such as N,N-diisopropylethylamine (DIPEA).
  • This coupling forms the amide bond linking the aminoethyl group to the carbamate scaffold, yielding the final this compound.

Representative Synthetic Scheme

Step Reaction Type Reagents & Conditions Outcome
1 Amine protection (Boc)2O, TEA, DCM, RT Formation of tert-butyl carbamate intermediate
2 Suzuki coupling 3,4,5-trimethoxyphenyl boronic acid, Pd(0), Na2CO3, THF/H2O Introduction of 3,4,5-trimethoxyphenyl group
3 Nitro reduction N2H4·H2O, MeOH, reflux Conversion of nitro group to amino group
4 Amide coupling HATU, DIPEA, DMF Formation of final carbamate compound

Detailed Research Findings and Data

A study by Pochampally et al. (2014) on tert-butyl carbamate derivatives highlights the use of HATU-mediated coupling for efficient amide bond formation, citing advantages such as high coupling efficiency and minimal racemization. The Boc protection was achieved using di-tert-butyl dicarbonate and triethylamine in dichloromethane, followed by reduction of nitro groups with hydrazine hydrate in methanol under reflux. Suzuki coupling was used to introduce various aryl groups, demonstrating the versatility of this method for complex carbamate synthesis.

The synthesized compounds were characterized by IR, ^1H NMR, ^13C NMR, and mass spectrometry, confirming the successful formation of the carbamate and the integrity of the 3,4,5-trimethoxyphenyl group.

Notes on Coupling Reagents and Reaction Conditions

Coupling Reagent Advantages Disadvantages Application in Carbamate Synthesis
HATU High coupling efficiency, fast reaction rates, minimal racemization Costly, moisture sensitive Preferred for amide bond formation in carbamates
Cyanuric chloride/TEA Used in large-scale amide synthesis Side reactions, racemization Less favored due to by-products
Diphenyl phosphonic azide (DPPA) One-pot process Side reactions like Curtius rearrangement Limited use due to isocyanate formation
Carbonyl diimidazole (CDI) Effective for amide bond formation Requires large reagent amounts Used but less efficient than HATU

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents & Conditions Yield/Notes
1 tert-butyl carbamate intermediate (Boc)2O, TEA, DCM, RT High yield, mild conditions
2 3,4,5-trimethoxyphenyl substituted carbamate Suzuki coupling: 3,4,5-trimethoxyphenyl boronic acid, Pd(0), Na2CO3, THF/H2O Moderate to high yield
3 Amino-substituted carbamate Hydrazine hydrate, MeOH, reflux Efficient reduction of nitro group
4 This compound HATU, DIPEA, DMF High coupling efficiency

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl chain, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the carbamate group to an amine, using reagents like lithium aluminum hydride.

    Substitution: The trimethoxyphenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion to primary amines.

    Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl ring.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical transformations, making it a valuable building block in synthetic chemistry.

Biology

The compound is studied for its potential biological activities. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. The trimethoxyphenyl moiety is known for its presence in bioactive molecules, which could lead to the development of new therapeutic agents.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its role as an intermediate helps streamline the production of complex drugs.

Mechanism of Action

The mechanism by which tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate exerts its effects involves interactions with specific molecular targets. The aminoethyl chain and trimethoxyphenyl ring can interact with enzymes or receptors, modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but with a hydroxyethyl group instead of an aminoethyl chain.

    tert-Butyl N-(2-aminoethyl)carbamate: Lacks the trimethoxyphenyl ring, making it less complex.

    tert-Butyl N-(3,4,5-trimethoxyphenyl)carbamate: Missing the aminoethyl chain, altering its reactivity and applications.

Uniqueness

The presence of both the aminoethyl chain and the trimethoxyphenyl ring in tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate provides a unique combination of functional groups. This dual functionality allows for a broader range of chemical reactions and potential biological activities compared to its simpler analogs.

Biological Activity

Tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate, a compound with the CAS number 1082503-29-4, has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer research. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C16_{16}H26_{26}N2_2O5_5
  • Molecular Weight : 338.39 g/mol

The structure features a tert-butyl group, an amino group, and a 3,4,5-trimethoxyphenyl moiety, which are critical for its biological activity.

Antiproliferative Effects

Research indicates that compounds containing the 3,4,5-trimethoxyphenyl group exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : In studies involving human cervical carcinoma (HeLa) and leukemia (K562) cell lines, derivatives of similar structures showed IC50_{50} values in the low micromolar range (0.70 - 0.75 μM), indicating potent inhibitory effects on cell growth .
CompoundCell LineIC50_{50} (μM)
3aHeLa0.75
3bK5620.70

These findings suggest that this compound may also exhibit similar properties due to its structural similarities.

The mechanism of action for compounds like this compound is primarily through the inhibition of tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis:

  • Cell Cycle Analysis : Flow cytometry studies have demonstrated that treatment with related compounds results in a significant increase in G2/M-phase cells, confirming their role as tubulin inhibitors .

Selectivity Towards Cancer Cells

Notably, these compounds have shown selectivity towards cancer cells over normal human peripheral blood mononuclear cells (PBMCs), with IC50_{50} values exceeding 20 μM in normal cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Study on Antiproliferative Agents

In a comprehensive study published in Molecules, researchers synthesized several derivatives based on the 3,4,5-trimethoxyphenyl structure and evaluated their antiproliferative activities against various cancer cell lines. The study highlighted:

  • High efficacy against multiple cancer types.
  • The potential for these compounds to serve as leads for developing new anticancer therapies .

In Vivo Efficacy

Preliminary in vivo studies have indicated that similar compounds significantly inhibited tumor growth in animal models. For instance:

  • Animal Model : In Balb/c mice with syngeneic hepatocellular carcinoma, administration of related compounds resulted in notable tumor size reduction compared to controls .

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate, and what reaction conditions are critical for achieving high yields?

Answer:
The synthesis of tert-butyl carbamate derivatives typically involves reacting a primary or secondary amine with tert-butyl chloroformate (Boc anhydride) under basic conditions. For example:

  • Reagents : Tert-butyl chloroformate, triethylamine (base), and anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) are commonly used to prevent hydrolysis of the carbamate group .
  • Conditions : The reaction is conducted at 0–25°C under inert gas (N₂/Ar) to exclude moisture. Triethylamine neutralizes HCl generated during the reaction, driving the reaction forward .
  • Purification : Column chromatography or recrystallization is employed to isolate the product. Yield optimization requires strict control of stoichiometry, solvent polarity, and reaction time .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and aromatic protons from the 3,4,5-trimethoxyphenyl moiety (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of carbamate) confirm functional groups .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for single-crystal refinement .

Advanced: How can computational methods like molecular docking be applied to study the biological interactions of this carbamate derivative?

Answer:

  • Molecular Docking : Software like AutoDock or Schrödinger Suite predicts binding poses of the compound to enzymes/receptors. The 3,4,5-trimethoxyphenyl group may engage in π-π stacking or hydrogen bonding with active sites .
  • Validation : Surface plasmon resonance (SPR) measures binding kinetics (e.g., KD), while enzyme inhibition assays (e.g., IC50 determination) validate computational predictions .
  • Structure-Activity Relationship (SAR) : Modifying the methoxy substituents or aminoethyl chain length can be simulated to prioritize synthetic targets .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies?

Answer:

  • Replicate Assays : Ensure consistent cell lines, enzyme batches, and assay conditions (e.g., pH, temperature) .
  • Orthogonal Validation : Use complementary techniques (e.g., SPR + fluorescence polarization) to confirm binding .
  • Purity Analysis : HPLC or LC-MS verifies compound purity (>95%), as impurities (e.g., de-Boc by-products) may skew results .
  • Structural Analog Comparison : Test derivatives (e.g., replacing methoxy with ethoxy) to isolate functional group contributions .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust/aerosols form .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile reagents .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in a cool, dry place (<20°C) away from oxidizers and acids to prevent decomposition .

Advanced: How does the presence of the 3,4,5-trimethoxyphenyl group influence the compound's reactivity and bioactivity compared to other aryl substitutions?

Answer:

  • Electronic Effects : Methoxy groups are electron-donating, increasing aryl ring electron density and altering nucleophilic/electrophilic reactivity .
  • Solubility : Trimethoxy substitution enhances water solubility compared to non-polar aryl groups (e.g., phenyl), affecting pharmacokinetics .
  • Bioactivity : The trimethoxyphenyl motif is common in tubulin inhibitors (e.g., combretastatin analogs), suggesting potential antiproliferative activity. Comparative studies with mono- or dimethoxy analogs can elucidate SAR .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate
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